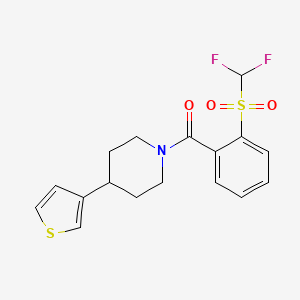

1-(2-DIFLUOROMETHANESULFONYLBENZOYL)-4-(THIOPHEN-3-YL)PIPERIDINE

描述

属性

IUPAC Name |

[2-(difluoromethylsulfonyl)phenyl]-(4-thiophen-3-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO3S2/c18-17(19)25(22,23)15-4-2-1-3-14(15)16(21)20-8-5-12(6-9-20)13-7-10-24-11-13/h1-4,7,10-12,17H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSDYMGLNCOBMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2-Difluoromethanesulfonylbenzoyl)-4-(thiophen-3-yl)piperidine is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound features a piperidine core substituted with a difluoromethanesulfonylbenzoyl group and a thiophene moiety. Its molecular formula is C15H14F2N2O2S, and it possesses unique chemical characteristics that influence its biological activity.

Biological Activity Overview

Research indicates that compounds with piperidine and thiophene structures exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific activities of this compound have not been extensively documented in the literature, but related compounds provide insight into its potential effects.

Antimicrobial Activity

Piperidine derivatives have shown promising antimicrobial properties. For instance, studies on similar piperidine-based compounds indicated significant antifungal activity against Candida auris with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL . Given the structural similarities, it is plausible that this compound may exhibit comparable antimicrobial effects.

Antitumor Activity

Compounds containing thiophene rings have been associated with antitumor properties. Research on thiophene derivatives revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . This suggests that the target compound may also possess antitumor activity.

The mechanisms by which piperidine and thiophene derivatives exert their biological effects often involve the modulation of cellular pathways:

- Apoptosis Induction : Similar compounds have been shown to induce apoptotic cell death in cancer cells .

- Cell Cycle Arrest : Studies indicate that these compounds can halt the cell cycle at specific phases, contributing to their antitumor efficacy .

- Membrane Disruption : Antifungal activity is often linked to the disruption of microbial plasma membranes, leading to cell death .

Case Studies

- Antifungal Activity Study : A study investigating piperidine derivatives demonstrated their effectiveness against C. auris, highlighting their potential as antifungal agents. The study reported significant cell death and membrane disruption at varying concentrations .

- Antitumor Efficacy : Another research project focused on thiophene-containing compounds showed promising results in inhibiting tumor growth in vitro. The findings suggested that these compounds could serve as leads for developing new anticancer drugs .

Data Tables

相似化合物的比较

Comparison with Structurally Similar Compounds

Piperidine-Based Analgesics (Fentanyl Derivatives)

Fentanyl and its analogs share the 1-(2-phenethyl)-4-(N-propionylanilino)piperidine scaffold. Key differences include:

- Substituent Effects: The target compound replaces fentanyl’s phenethyl and propionylanilino groups with a thiophen-3-yl and difluoromethanesulfonylbenzoyl group. These substitutions may reduce opioid receptor affinity but introduce selectivity for other targets (e.g., sigma or NMDA receptors).

- Potency : Methyl substitutions in fentanyl analogs (e.g., α-methylfentanyl) increase potency by 10–20× compared to morphine, but the target compound’s bulky sulfonyl group may limit receptor access, reducing analgesic efficacy .

Table 1: Structural and Functional Comparison with Fentanyl Analogs

| Compound | Core Structure | Key Substituents | Metabolic Pathway | Potency (vs. Morphine) |

|---|---|---|---|---|

| Fentanyl | Piperidine | Phenethyl, propionylanilino | CYP3A4-mediated oxidation | 80–100× |

| α-Methylfentanyl | Piperidine | α-Methylphenethyl, propionylanilino | Slower CYP3A4 oxidation | 600–800× |

| Target Compound | Piperidine | Thiophen-3-yl, difluoromethanesulfonylbenzoyl | Sulfonamide cleavage (hypothesized) | Unknown (predicted lower) |

Sulfonamide-Containing Compounds

The difluoromethanesulfonyl group in the target compound parallels sulfonamide moieties in drugs like the proton pump inhibitor 8f (). Key contrasts include:

Table 2: Comparison with Sulfonamide Derivatives

Thiophene-Containing Pharmaceuticals

Thiophene rings, as seen in the target compound, are prevalent in anticonvulsants and antipsychotics. For example, olanzapine incorporates a thiophene moiety to enhance dopamine receptor binding. The 3-thiophenyl substitution in the target compound may confer unique steric or electronic interactions compared to 2-thiophenyl isomers in other drugs .

常见问题

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 1-(2-difluoromethanesulfonylbenzoyl)-4-(thiophen-3-yl)piperidine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and fluorine incorporation. NMR can validate the piperidine and benzoyl backbone .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to verify molecular weight and detect impurities .

- Key Considerations : Calibrate instruments using certified reference standards and cross-validate results with elemental analysis.

Q. How can researchers design a synthetic route for this compound, considering its difluoromethanesulfonyl and thiophen-3-yl substituents?

- Methodological Answer :

- Stepwise Synthesis :

Piperidine Core Functionalization : Introduce the thiophen-3-yl group via Buchwald-Hartwig coupling or nucleophilic substitution under anhydrous conditions .

Benzoylation : React with 2-difluoromethanesulfonylbenzoyl chloride in the presence of a base (e.g., triethylamine) to avoid hydrolysis of the sulfonyl group .

- Protection Strategies : Use tert-butyldimethylsilyl (TBDMS) groups to protect reactive sites during synthesis .

Advanced Research Questions

Q. What experimental strategies can mitigate conflicting bioactivity data observed in different cellular models for this compound?

- Methodological Answer :

- Replicate Studies : Use ≥3 biological replicates and standardized cell lines (e.g., HEK293 for CNS targets) to reduce variability .

- Orthogonal Assays : Combine MTT assays with flow cytometry (apoptosis markers) or Western blotting (target protein expression) to cross-validate results .

- Dose-Response Curves : Test concentrations spanning 0.1–100 μM to identify non-linear effects and off-target interactions .

- Data Interpretation : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to distinguish artifacts from true biological effects .

Q. How can computational modeling predict the binding interactions between this compound and CNS targets (e.g., serotonin receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions, focusing on the sulfonyl group’s electronegativity and piperidine’s conformational flexibility .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key residues (e.g., transmembrane helices in GPCRs) .

- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities (ΔG) and compare with experimental IC values .

- Validation : Cross-check predictions with mutagenesis studies or crystallographic data (e.g., PDB entries for homologous receptors) .

Q. What methodologies are suitable for assessing the environmental stability and ecotoxicological impact of this compound?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C and monitor degradation via LC-MS. The difluoromethanesulfonyl group may exhibit pH-dependent stability .

- Photolysis Experiments : Expose to UV light (λ = 254–365 nm) and quantify degradation products using HRMS .

- Ecotoxicology : Use Daphnia magna (OECD Test 202) or zebrafish embryos to evaluate acute toxicity (LC) and bioaccumulation potential .

Data Contradiction and Resolution Strategies

Q. How should researchers address discrepancies in solubility data reported for this compound across different solvents?

- Methodological Answer :

- Standardized Protocols : Use the shake-flask method with HPLC quantification. Pre-saturate solvents (e.g., DMSO, PBS) to avoid supersaturation artifacts .

- Temperature Control : Conduct experiments at 25°C ± 0.5°C, as solubility may vary significantly with minor temperature fluctuations .

- Co-solvent Systems : For low aqueous solubility, test PEG-400 or cyclodextrin-based formulations to enhance bioavailability .

Experimental Design Tables

Key Considerations for Researchers

- Avoid Reliance on Unverified Sources : Cross-check data from platforms like BenchChem with peer-reviewed journals .

- Interdisciplinary Collaboration : Engage crystallographers for structural analysis and computational chemists for binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。